molecular formula C18H14ClN3O4 B5549432 methyl 4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate

methyl 4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate

Cat. No. B5549432
M. Wt: 371.8 g/mol
InChI Key: MKCVKUPTYHQEMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functionalization reactions. Compounds with similar structures, such as those containing the 1,3,4-oxadiazole ring, are typically synthesized through reactions that include the formation of intermediates like hydrazino derivatives, followed by cyclization with carbon disulfide and potassium hydroxide, leading to substituted 1,3,4-oxadiazolin-5thiones (Havaldar & Khatri, 2006)(Havaldar & Khatri, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by X-ray crystallography, NMR, and IR spectroscopy. Studies show that molecules like methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibit polarized molecular-electronic structures and are linked into chains or sheets by a combination of hydrogen bonds, which could indicate similar structural properties for our compound of interest (Portilla et al., 2007)(Portilla et al., 2007).

Chemical Reactions and Properties

Compounds with 1,3,4-oxadiazole moieties may undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on their functional groups. For instance, the presence of the 1,3,4-oxadiazole ring impacts the mesomorphic behavior and photoluminescent properties, as observed in derivatives like cholesteryl and methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate (Han et al., 2010)(Han et al., 2010).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility in various solvents can be influenced by the molecular structure. The presence of electron-withdrawing or donating groups can significantly alter these properties. For instance, the introduction of methoxy and cyano groups to a thiophenyl moiety in methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate significantly affects its luminescence properties (Kim et al., 2021)(Kim et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other compounds, are crucial in understanding the potential applications of the compound. The molecular structure, especially the presence of the 1,3,4-oxadiazole ring, plays a significant role in determining these properties. For example, the stability and reactivity of compounds like 3-oxo-4-amino-1,2,3-oxadiazole derivatives show pronounced acid/base stability due to their molecular structure (Bohle & Perepichka, 2009)(Bohle & Perepichka, 2009).

Scientific Research Applications

Synthesis and Mesomorphic Behavior

A study on the synthesis and characterization of 1,3,4-oxadiazole derivatives, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate, explored their phase behaviors and photoluminescent properties. These compounds displayed nematic and/or smectic A mesophases with relatively narrow temperature ranges and showed strong blue fluorescence emission, indicating potential applications in materials science for their unique mesomorphic and luminescent properties (Han, Wang, Zhang, & Zhu, 2010).

Selective and Colorimetric Fluoride Chemosensors

Research into novel anion sensors, including methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, has shown these molecules to be effective in sensing fluoride ions through colorimetric changes. This suggests applications in environmental monitoring and analytical chemistry for detecting fluoride concentrations (Ma, Li, Zong, Men, & Xing, 2013).

Luminescence and Magnetic Behaviors in Coordination Polymers

The creation of metal–organic coordination polymers using 4-substituted tetrazole–benzoate ligands has been studied for their structural, luminescent, and magnetic properties. These findings open pathways for the development of new materials with potential applications in optoelectronics and information storage technologies (Sun, Wang, Zhang, Li, Cao, Zhang, Zeng, Pang, Fan, Xu, & Song, 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could focus on synthesizing the compound and studying its biological activities. Given the diverse activities of similar compounds, it could potentially serve as a lead compound in drug discovery .

properties

IUPAC Name

methyl 4-[[[3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-25-18(24)13-4-2-11(3-5-13)10-20-16(23)17-21-15(22-26-17)12-6-8-14(19)9-7-12/h2-9H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCVKUPTYHQEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[[3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate

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